Edultin
Overview
Description
Edultin is a naturally occurring furanocoumarin compound with the molecular formula C21H22O7 . It is known for its presence in certain plant species, such as Libanotis seseloides . Furanocoumarins are a class of organic chemical compounds produced by plants, and they have various biological activities, including antimicrobial and anti-inflammatory properties.
Scientific Research Applications
Edultin has a wide range of applications in scientific research, including:
Medicine: this compound’s biological activities also make it of interest in medical research, particularly for its potential use in treating infections and inflammatory conditions.
Industry: In the industrial sector, this compound and its derivatives are explored for their potential use in the development of new materials and products with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Edultin involves several steps, starting from simpler organic molecules. One common synthetic route includes the formation of the furan ring followed by the introduction of the coumarin moiety. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Edultin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.
Mechanism of Action
The mechanism of action of Edultin involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The anti-inflammatory effects of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
Edultin is unique among furanocoumarins due to its specific structure and biological activities. Similar compounds include other furanocoumarins such as psoralen and bergapten, which also have antimicrobial and anti-inflammatory properties.
List of Similar Compounds
- Psoralen
- Bergapten
- Xanthotoxin
- Imperatorin
Properties
IUPAC Name |
[(8S,9R)-8-(2-acetyloxypropan-2-yl)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(25-19(18)21(4,5)28-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCDTHIJWHJUQJ-JZWAJAMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15591-75-0 | |
Record name | Edultin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15591-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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